3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
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Overview
Description
3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Scientific Research Applications
3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Future Directions
The future directions for the study of this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to explore its potential applications in various fields such as medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids, which share a similar structure, are known to interact with their targets and cause significant biological changes .
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar biochemical pathways .
Result of Action
Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloropyridin-2-ol with a suitable azabicyclic compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: A core structure found in many biologically active molecules, including tropane alkaloids.
5-Chloropyridin-2-ol: A precursor used in the synthesis of various pyridine derivatives.
Tropane Alkaloids: Compounds with similar bicyclic structures, known for their pharmacological activities.
Uniqueness: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic structure and the presence of a chloropyridine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLYKKWMIILBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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